molecular formula C12H21ClN4OS B2819721 4-Ethoxy-6-(3-methylpiperazin-1-yl)-2-(methylthio)pyrimidine hydrochloride CAS No. 1353985-71-3

4-Ethoxy-6-(3-methylpiperazin-1-yl)-2-(methylthio)pyrimidine hydrochloride

Cat. No.: B2819721
CAS No.: 1353985-71-3
M. Wt: 304.84
InChI Key: JNYPOJJBVMCJIQ-UHFFFAOYSA-N
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Description

4-Ethoxy-6-(3-methylpiperazin-1-yl)-2-(methylthio)pyrimidine hydrochloride is a chemical compound with a complex structure that includes a pyrimidine ring substituted with ethoxy, methylpiperazinyl, and methylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-6-(3-methylpiperazin-1-yl)-2-(methylthio)pyrimidine hydrochloride typically involves multi-step organic reactions The starting materials often include ethoxy-substituted pyrimidine derivatives and methylpiperazine The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metal catalysts to facilitate the coupling reactions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-6-(3-methylpiperazin-1-yl)-2-(methylthio)pyrimidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The ethoxy and methylpiperazinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-Ethoxy-6-(3-methylpiperazin-1-yl)-2-(methylthio)pyrimidine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemical products.

Mechanism of Action

The mechanism of action of 4-Ethoxy-6-(3-methylpiperazin-1-yl)-2-(methylthio)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethoxy-6-(3-methylpiperazin-1-yl)pyrimidine hydrochloride
  • 4-Ethoxy-6-(3-methylpiperazin-1-yl)-2-(methylthio)pyrimidine
  • 4-Ethoxy-6-(3-methylpiperazin-1-yl)-2-(methylthio)pyrimidine sulfate

Uniqueness

4-Ethoxy-6-(3-methylpiperazin-1-yl)-2-(methylthio)pyrimidine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-ethoxy-6-(3-methylpiperazin-1-yl)-2-methylsulfanylpyrimidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4OS.ClH/c1-4-17-11-7-10(14-12(15-11)18-3)16-6-5-13-9(2)8-16;/h7,9,13H,4-6,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYPOJJBVMCJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCNC(C2)C)SC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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